molecular formula C11H6ClF2N B1487145 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine CAS No. 2225879-29-6

2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine

Cat. No. B1487145
M. Wt: 225.62 g/mol
InChI Key: HHWBWLCDDHHHKO-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H6ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” can be achieved through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” consists of a pyridine ring substituted with chlorine and fluorine atoms, and a phenyl ring substituted with a fluorine atom .

Scientific Research Applications

Synthesis and Reactivity Studies

  • "Towards the new heterocycle-based molecule: Synthesis, characterization, and reactivity study" by P. Murthy et al. (2017) discusses the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which shares structural similarities with 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine. This research delves into the reactivity and properties of such compounds, contributing to the understanding of their potential applications in various fields, including drug development (Murthy et al., 2017).

Fluorinated Pyridine Derivatives in Drug Discovery

  • The synthesis and application of fluorinated pyridine derivatives, which include compounds like 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine, are of significant interest in drug discovery. These compounds often serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities.

Chemical Properties and Interactions

  • Research on related pyridine compounds, such as those described in "Reactions of caesium fluoroxysulphate with pyridine" by S. Stavber and M. Zupan (1990), provides insights into the chemical reactivity and interactions of pyridine derivatives. This is relevant to understanding the behavior and potential applications of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine in various chemical contexts (Stavber & Zupan, 1990).

Potential in Non-Linear Optics

  • Studies involving similar compounds, such as "2′-[2-(4-Fluorophenyl)chroman-4-yliden]isonicotinohydrazide," may reveal properties like charge transfer within molecules and hyperpolarizability, which are important for applications in non-linear optics and other advanced materials technologies (Nie, Ghosh & Huang, 2006).

Halogen-rich Intermediates in Medicinal Chemistry

  • The synthesis and study of halogen-rich pyridines, as seen in "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines" by Yong-Jin Wu et al. (2022), are crucial for the development of new compounds in medicinal chemistry. These studies highlight the versatility and utility of halogenated pyridines in synthesizing novel therapeutic agents (Wu, Porter, Frennesson & Saulnier, 2022).

Electronic and Photophysical Studies

  • Investigations into the electronic and photophysical properties of pyridine derivatives are essential for understanding their potential in various technological applications. Studies like "A delicate balance between sp2 and sp3 C-H bond activation: a Pt(II) complex with a dual agostic interaction" by Sarah H. Crosby et al. (2009) contribute to this understanding, potentially informing the use of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine in catalysis or material science (Crosby, Clarkson & Rourke, 2009).

properties

IUPAC Name

2-chloro-5-fluoro-4-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N/c12-11-5-9(10(14)6-15-11)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWBWLCDDHHHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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